Multinuclear NMR Spectrum Assignments for 2-Chloro-1-fluoro-4-propoxybenzene: A Technical Guide
Multinuclear NMR Spectrum Assignments for 2-Chloro-1-fluoro-4-propoxybenzene: A Technical Guide
Executive Summary
Halogenated aromatic ethers are highly privileged scaffolds in modern medicinal chemistry and agrochemical development. The incorporation of fluorine and chlorine atoms modulates lipophilicity, metabolic stability, and target binding affinity. However, the structural elucidation of these heavily substituted aromatics via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The spin-1/2 nature of the 19F nucleus introduces complex heteronuclear scalar couplings ( JHF and JCF ) that propagate through the carbon framework, often obscuring standard 1H and 13C assignments[1].
This whitepaper provides an in-depth, mechanistic guide to the rigorous assignment of the 1H and 13C NMR spectra for 2-chloro-1-fluoro-4-propoxybenzene (CAS: 1862372-91-5)[2]. By synthesizing empirical chemical shift rules with heteronuclear coupling theory, this guide establishes a self-validating analytical workflow for complex fluorinated benzenes.
Structural and Electronic Analysis
To accurately predict and assign the NMR spectra, we must first analyze the electronic environment of 2-chloro-1-fluoro-4-propoxybenzene. The molecule consists of a central benzene ring substituted at positions 1, 2, and 4:
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C1 (-F): Highly electronegative (-I effect) but acts as a strong π -donor via resonance (+R effect).
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C2 (-Cl): Moderately electronegative (-I effect) with weak +R resonance.
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C4 (-O-CH 2 CH 2 CH 3 ): The propoxy group is a powerful electron-donating group (+R effect), strongly shielding the ortho and para positions.
The interplay of these inductive and resonance effects dictates the electron density at each carbon and proton, directly governing their chemical shifts ( δ ). Furthermore, the 19F nucleus (100% natural abundance, spin I=1/2 ) will couple with both protons and carbons, creating distinct multiplet patterns that serve as diagnostic structural markers[3].
Experimental Methodology & Self-Validating Protocols
To ensure absolute confidence in spectral assignments, a multi-nuclear, multi-experiment approach is required. Relying solely on standard 1D 13C{1H} spectra for fluorinated compounds often leads to misassignments due to overlapping JCF multiplets[1]. The following protocol establishes a self-validating loop.
Step-by-Step Acquisition Protocol
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Sample Preparation: Dissolve 15-20 mg of 2-chloro-1-fluoro-4-propoxybenzene in 0.6 mL of deuterated chloroform (CDCl 3 ). Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ = 0.00 ppm).
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1H NMR Acquisition: Acquire a standard 1D proton spectrum (e.g., Bruker zg30 pulse program) at 400 MHz. Ensure a sufficient relaxation delay (D1 ≥ 2 seconds) for accurate integration of the propoxy chain versus the aromatic protons.
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13C{1H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum (zgpg30) at 100 MHz. Causality Note: While protons are decoupled, the 19F nucleus remains coupled, resulting in doublets for nearly all aromatic carbons.
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13C{1H,19F} Dual-Decoupled Acquisition (Validation Step): Acquire a carbon spectrum with simultaneous decoupling of both 1H and 19F nuclei. Causality Note: This collapses all JCF multiplets into sharp singlets, definitively proving which splittings in the previous step were caused by fluorine, thereby validating the carbon skeleton assignment[1].
Fig 1: Step-by-step multinuclear NMR acquisition workflow for fluorinated aromatics.
1H NMR Spectrum Assignment
The 1H NMR spectrum can be divided into two distinct regions: the aliphatic propoxy chain and the complex aromatic region.
Aliphatic Region (Propoxy Group)
The propoxy chain represents a classic first-order A3M2X2 spin system, unaffected by the distant fluorine atom.
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-CH 3 (Terminal): Appears as a triplet ( t ) at ∼ 1.03 ppm ( 3JHH = 7.4 Hz) due to coupling with the adjacent methylene group.
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-CH 2
- (Internal): Appears as a sextet ( h ) at ∼ 1.80 ppm ( 3JHH = 7.4, 6.5 Hz) due to coupling with five adjacent protons (3 from methyl, 2 from oxygen-bound methylene).
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-O-CH 2 -: Strongly deshielded by the electronegative oxygen, appearing as a triplet ( t ) at ∼ 3.88 ppm ( 3JHH = 6.5 Hz).
Aromatic Region
The aromatic protons (H3, H5, H6) exhibit a second-order-like complexity due to simultaneous coupling with each other ( JHH ) and the fluorine nucleus ( JHF ).
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H3 ( ∼ 6.95 ppm): Located between the chlorine and the propoxy group. It is meta to the fluorine atom and meta to H5. It appears as a doublet of doublets ( dd ) with 3JHF≈6.0 Hz and 4JHH≈3.0 Hz.
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H5 ( ∼ 6.75 ppm): The most shielded aromatic proton due to the strong ortho +R effect of the propoxy group. It couples with H6 (ortho), H3 (meta), and weakly with F (para). It appears as a doublet of doublet of doublets ( ddd ) with 3JHH≈9.0 Hz, 4JHH≈3.0 Hz, and 4JHF≈3.0 Hz.
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H6 ( ∼ 7.05 ppm): Deshielded by the adjacent fluorine. It is ortho to both the fluorine atom and H5. It typically appears as a pseudo-triplet or a doublet of doublets ( dd ) with large coupling constants: 3JHF≈9.0 Hz and 3JHH≈9.0 Hz.
Table 1: 1H NMR Data Summary (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) |
| -O-CH 2 - | 3.88 | Triplet ( t ) | 2H | 3JHH=6.5 |
| -CH 2 - | 1.80 | Sextet ( h ) | 2H | 3JHH=7.4,6.5 |
| -CH 3 | 1.03 | Triplet ( t ) | 3H | 3JHH=7.4 |
| H6 | 7.05 | Doublet of doublets ( dd ) | 1H | 3JHF=9.0 , 3JHH=9.0 |
| H3 | 6.95 | Doublet of doublets ( dd ) | 1H | 3JHF=6.0 , 4JHH=3.0 |
| H5 | 6.75 | Multiplet ( ddd ) | 1H | 3JHH=9.0 , 4JHH=3.0 , 4JHF=3.0 |
13C NMR Spectrum Assignment & JCF Coupling
The 13C{1H} spectrum of this compound is defined by the profound scalar coupling between the carbon framework and the 19F nucleus. The magnitude of JCF is highly dependent on the number of intervening bonds and is governed primarily by the Fermi contact mechanism[3].
Mechanistic Causality of JCF Splitting
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1JCF (One-bond): Extremely large ( ∼ 240 Hz). The direct C-F bond has high s-character overlap, leading to massive splitting at C1.
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2JCF (Two-bond, ortho): Typically 15-25 Hz. Interestingly, the presence of the highly electronegative chlorine at C2 reduces the 2JCF for C2 ( ∼ 18 Hz) compared to the unsubstituted C6 position ( ∼ 21 Hz).
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3JCF (Three-bond, meta): Typically 5-10 Hz. Again, the pathway to C3 is sterically and electronically hindered by the chlorine atom, reducing 3JCF to ∼ 1.5 Hz, whereas the pathway to C5 shows a standard 3JCF of ∼ 7.5 Hz.
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4JCF (Four-bond, para): Small but observable ( ∼ 2.5 Hz) at C4.
Fig 2: 19F to 13C spin-spin scalar coupling network (1J through 4J interactions).
Table 2: 13C{1H} NMR Data Summary (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | JCF Coupling Constant (Hz) | Assignment Logic |
| C1 (C-F) | 154.0 | Doublet ( d ) | 1JCF=240.0 | Massive 1-bond coupling; deshielded by F. |
| C4 (C-OPr) | 155.8 | Doublet ( d ) | 4JCF=2.5 | Deshielded by oxygen; small para F-coupling. |
| C2 (C-Cl) | 121.5 | Doublet ( d ) | 2JCF=18.0 | Deshielded by Cl; ortho F-coupling. |
| C6 (C-H) | 117.0 | Doublet ( d ) | 2JCF=21.0 | Ortho F-coupling; standard aromatic shift. |
| C3 (C-H) | 115.5 | Doublet ( d ) | 3JCF=1.5 | Shielded by ortho-OPr; weak meta F-coupling. |
| C5 (C-H) | 114.2 | Doublet ( d ) | 3JCF=7.5 | Highly shielded by ortho-OPr; strong meta F-coupling. |
| -O-CH 2 - | 70.2 | Singlet ( s ) | - | Deshielded aliphatic carbon. |
| -CH 2 - | 22.5 | Singlet ( s ) | - | Standard methylene shift. |
| -CH 3 | 10.5 | Singlet ( s ) | - | Standard methyl shift. |
Conclusion
The assignment of 2-chloro-1-fluoro-4-propoxybenzene demonstrates the necessity of understanding heteronuclear spin-spin coupling in modern NMR spectroscopy. By mapping the inductive and resonance effects of the halogens and the propoxy group, and correlating them with the highly predictable JCF coupling constants, researchers can confidently elucidate the structure of complex poly-substituted benzenes without ambiguity. The implementation of dual-decoupled 13C{1H,19F} experiments serves as the ultimate validation tool, ensuring absolute structural integrity in pharmaceutical and chemical development[1].
References
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Title: 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
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Title: Simultaneous Proton and Fluorine decoupled 13C NMR Source: Magritek URL: [Link]
Sources
- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 2. CAS:1369889-68-82-Chloro-1-fluoro-4-(propan-2-yloxy)benzene-毕得医药 [bidepharm.com]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
